![molecular formula C13H15N3O B2602546 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde CAS No. 68641-04-3](/img/structure/B2602546.png)
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a benzaldehyde moiety substituted with a 5-tert-butyl-1,2,3-triazole group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Wirkmechanismus
Target of Action
The primary target of 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This compound acts as a water-soluble ligand for the CuAAC reaction .
Mode of Action
This compound interacts with its target by accelerating the reaction rates of the CuAAC reaction . This interaction results in the suppression of cell cytotoxicity .
Biochemical Pathways
The affected pathway by this compound is the CuAAC reaction . The downstream effects include the acceleration of reaction rates and the suppression of cell cytotoxicity .
Pharmacokinetics
It is known that the compound is water-soluble , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the acceleration of CuAAC reaction rates and the suppression of cell cytotoxicity . This suggests that the compound could be beneficial for bioconjugation in diverse chemical biology experiments .
Action Environment
Given that the compound is water-soluble , it can be inferred that its action and stability might be influenced by the aqueous environment in which it is used.
Biochemische Analyse
Biochemical Properties
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound acts as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . The compound interacts with enzymes such as copper(I) catalysts, enhancing the reaction rates and reducing cytotoxicity . Additionally, it can form stable complexes with various proteins and other biomolecules, facilitating their study and manipulation in biochemical experiments.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By acting as a biocompatible ligand in CuAAC reactions, it enables the precise labeling and tracking of biomolecules within cells . This capability is crucial for studying cellular dynamics and understanding the intricate processes that govern cell function. Furthermore, the compound’s ability to suppress cytotoxicity makes it suitable for use in live-cell imaging and other in vivo applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound forms stable complexes with copper(I) ions, which are essential for catalyzing azide-alkyne cycloaddition reactions . This interaction not only accelerates the reaction rates but also enhances the selectivity and efficiency of the bioconjugation process. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, potentially influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, which ensures consistent performance in biochemical experiments . Like many chemical reagents, it may undergo degradation under certain conditions, which could affect its efficacy. Long-term studies have shown that the compound maintains its biocompatibility and effectiveness in various applications, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates bioconjugation and labeling without causing significant cytotoxicity . At higher doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in experimental settings . Threshold effects observed in studies indicate that maintaining appropriate dosage levels is crucial for achieving desired outcomes without compromising safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a ligand in CuAAC reactions. The compound interacts with enzymes and cofactors that facilitate the cycloaddition process, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s function in bioconjugation and labeling, as they enable the precise modification and tracking of biomolecules in various biochemical contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can exert its effects. The compound’s localization and accumulation within cells are influenced by its biocompatibility and ability to form stable complexes with biomolecules, making it an effective tool for studying cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its role in various biochemical processes and optimizing its use in research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzoic acid.
Reduction: 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
The uniqueness of 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde lies in its combination of the triazole ring and the aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research .
Eigenschaften
IUPAC Name |
4-(5-tert-butyltriazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)12-8-14-15-16(12)11-6-4-10(9-17)5-7-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHHYVNIIHEJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)
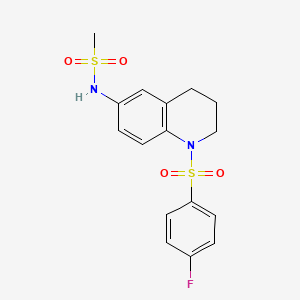
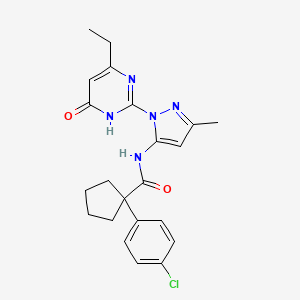
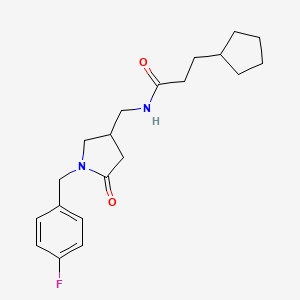
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)
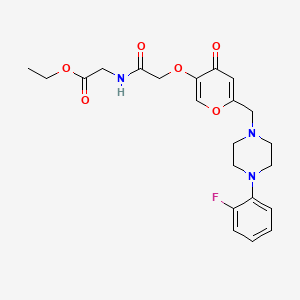
![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)
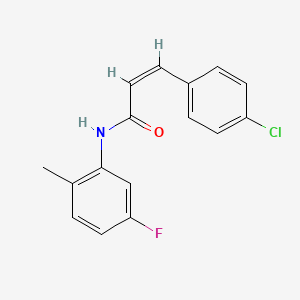
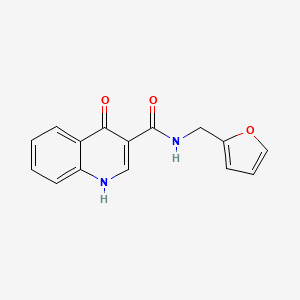
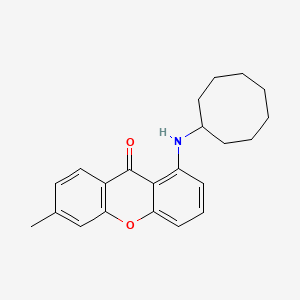
![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)
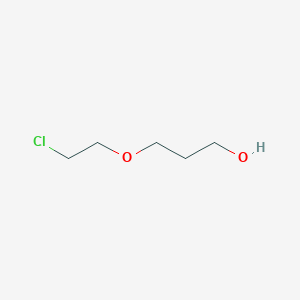
![2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2602484.png)
